molecular formula C12H18N2O5 B14205667 Propanoic acid;pyridine-4-carboxamide CAS No. 848139-06-0

Propanoic acid;pyridine-4-carboxamide

Cat. No.: B14205667
CAS No.: 848139-06-0
M. Wt: 270.28 g/mol
InChI Key: PSXXZVDLWSQFRU-UHFFFAOYSA-N
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Description

Propanoic acid;pyridine-4-carboxamide is a compound that combines the properties of both propanoic acid and pyridine-4-carboxamide Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and antibacterial agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid;pyridine-4-carboxamide typically involves the condensation of propanoic acid with pyridine-4-carboxamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This reaction yields the corresponding amide product with high purity and moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid;pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted amides or other derivatives.

Scientific Research Applications

Propanoic acid;pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid;pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. In anti-inflammatory applications, it may modulate the activity of enzymes or receptors involved in the inflammatory response .

Comparison with Similar Compounds

Propanoic acid;pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of propanoic acid and pyridine-4-carboxamide moieties, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

848139-06-0

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

propanoic acid;pyridine-4-carboxamide

InChI

InChI=1S/C6H6N2O.2C3H6O2/c7-6(9)5-1-3-8-4-2-5;2*1-2-3(4)5/h1-4H,(H2,7,9);2*2H2,1H3,(H,4,5)

InChI Key

PSXXZVDLWSQFRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C1=CN=CC=C1C(=O)N

Origin of Product

United States

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